molecular formula C8H8BrNO2 B1453084 Methyl 2-(5-bromopyridin-2-YL)acetate CAS No. 917023-06-4

Methyl 2-(5-bromopyridin-2-YL)acetate

Cat. No.: B1453084
CAS No.: 917023-06-4
M. Wt: 230.06 g/mol
InChI Key: NIAATLPQSKGUBG-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Geometry and Crystallographic Analysis

The molecular geometry of methyl 2-(5-bromopyridin-2-yl)acetate is defined by a pyridine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The acetate group introduces steric and electronic effects, influencing intermolecular interactions.

Crystallographic Data

While direct X-ray crystallography data for this compound are unavailable, analogous brominated pyridine derivatives (e.g., 5-bromopyridine-2,3-diamine) exhibit orthogonal or monoclinic crystal systems with hydrogen bonding and π-π stacking interactions. For example:

Parameter Value (Analogous Compound) Source
Crystal System Orthorhombic (Pbca)
Space Group P21/c
Unit Cell Parameters (Å) a=3.826, b=8.734, c=18.601

The bromine atom’s electronegativity likely enhances dipole-dipole interactions, stabilizing crystalline packing.

Conformational Analysis

The acetate group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and carbonyl carbon. The pyridine ring remains aromatic, with bond lengths consistent with sp² hybridization.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃, 600 MHz):

  • δ 8.74–8.62 ppm (dd, 1H): Pyridine proton adjacent to bromine (C5).
  • δ 8.11 ppm (d, 1H): Pyridine proton at C6.
  • δ 7.81 ppm (td, 1H): Pyridine proton at C4.
  • δ 4.02 ppm (q, 2H): Methylene protons adjacent to the acetate group.
  • δ 3.64 ppm (s, 3H): Methyl ester protons.

13C NMR (CDCl₃, 150 MHz):

  • δ 170 ppm: Carbonyl carbon of the acetate group.
  • δ 150–130 ppm: Pyridine carbons (C2–C6).
  • δ 60 ppm: Methylene carbon adjacent to nitrogen.
Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Assignment
1740 C=O (ester)
1600–1450 C=N (pyridine)
1250–1150 C-O (ester)
Mass Spectrometry (MS)

ESI-MS ([M+H]⁺):

  • m/z 230.06: Molecular ion peak.
  • Fragmentation: Loss of bromine (m/z 151.05) and acetate group (m/z 155.04).

Thermodynamic Properties and Stability Studies

Melting and Boiling Points
Property Value Source
Melting Point 101–103°C
Boiling Point 266°C (est.)
Stability Under Different Conditions
  • Thermal Stability: Resists decomposition below 200°C.
  • Hydrolytic Stability: Ester group undergoes slow hydrolysis in aqueous acidic/basic media.

Solubility and Partition Coefficient (LogP) Profiling

Solubility in Common Solvents
Solvent Solubility (g/L)
Water Low (0.1–1)
Ethanol Moderate (5–10)
Dichloromethane High (>20)
LogP Estimation

Calculated LogP: ~2.3 (XLogP3 method).
Partition Coefficient: Preferentially distributes into organic phases due to hydrophobic bromine and methyl ester groups.

Properties

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAATLPQSKGUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-bromopyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1234217-58-3
  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : Typically ≥ 98% (HPLC)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The presence of halogen substituents, such as bromine, significantly enhances the bioactivity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The bromine atom in the structure is hypothesized to play a crucial role in enhancing lipophilicity, facilitating better membrane penetration and interaction with target sites.

Case Studies

  • Study on Antibacterial Properties :
    A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that compounds with bromine substitutions showed superior activity against resistant strains of E. coli and S. aureus, with significant zone inhibition observed in agar diffusion assays.
  • Antifungal Activity Assessment :
    In vitro tests demonstrated that this compound effectively inhibited the growth of C. albicans, suggesting potential applications in treating fungal infections, particularly in immunocompromised patients.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent positions, ester groups, or halogenation patterns. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Substituent Position Ester Group Similarity Score Key Applications
Methyl 2-(5-bromopyridin-2-yl)acetate 917023-06-4 C₈H₈BrNO₂ 5-Br, 2-CH₂COOCH₃ Methyl Reference Pharmaceutical intermediates
Ethyl 2-(5-bromopyridin-2-yl)acetate 1060814-88-1 C₉H₁₀BrNO₂ 5-Br, 2-CH₂COOCH₂CH₃ Ethyl 0.85 Agrochemical synthesis
tert-Butyl 2-(4-bromopyridin-2-yl)acetate 351003-02-6 C₁₁H₁₅BrNO₂ 4-Br, 2-CH₂COOC(CH₃)₃ tert-Butyl 0.80 Sterically hindered reactions
Methyl 2-(5-bromopyridin-3-yl)acetate 23398394 (CID) C₈H₈BrNO₂ 5-Br, 3-CH₂COOCH₃ Methyl N/A Isomer-specific drug design
2-(5-Bromopyridin-2-yl)acetic acid 1060814-91-6 C₇H₆BrNO₂ 5-Br, 2-CH₂COOH Carboxylic 0.92 Precursor for ester derivatives

Key Observations :

  • Ester Group Impact : Ethyl and tert-butyl esters exhibit higher hydrophobicity and slower hydrolysis rates compared to the methyl ester due to increased steric hindrance .
  • Bromine Position : Shifting bromine from the 5- to 3-position (as in CID 23398394) alters electronic effects, influencing reactivity in cross-coupling reactions .
  • Acid vs. Ester : The carboxylic acid analog (CAS 1060814-91-6) is more polar and reactive in amidation or salt formation, whereas esters are preferred for stability in storage .

Physicochemical Properties

Property Methyl 2-(5-Br-pyridin-2-yl)acetate Ethyl 2-(5-Br-pyridin-2-yl)acetate 2-(5-Br-pyridin-2-yl)acetic acid
Molecular Weight 230.06 g/mol 245.07 g/mol 216.03 g/mol
Boiling Point Not reported Not reported 300–310°C (decomposes)
Solubility (Polar Solvents) Moderate in DMSO, CH₃CN Low in H₂O; high in DCM, THF High in H₂O, DMSO
NMR (δ, ppm) Not reported 3.82 (s, 2H, CH₂COOEt) 3.74 (s, 2H, CH₂COOH)

Preparation Methods

Direct Esterification and Hydrolysis Methods

One of the classical approaches to preparing methyl 2-(5-bromopyridin-2-yl)acetate involves esterification of the corresponding 2-(5-bromopyridin-2-yl)acetic acid or hydrolysis of its methyl ester derivatives.

  • According to a study, this compound can be hydrolyzed under controlled conditions to yield 2-(5-bromopyridin-2-yl)acetic acid with high efficiency (82% yield) using a mixture of 1,4-dioxane/water heated to 100 °C for 1 hour, followed by purification via reversed-phase flash chromatography.

  • Conversely, esterification can be performed by reacting the acid with methanol under acidic conditions or using methylating agents, although specific procedural details for this esterification are less emphasized in the literature.

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been employed to functionalize the pyridine ring or introduce substituents on this compound derivatives.

  • A patented synthesis route describes the use of this compound as a starting material, which undergoes reaction with benzylamine in solvents such as xylene or toluene under reflux for 24 hours to form N-benzyl-2-(5-bromopyridin-2-yl)acetamide with yields over 90%. This step is followed by palladium-catalyzed reactions involving tetrakis(triphenylphosphine)palladium and zinc reagents in tetrahydrofuran at temperatures below 40 °C for 24 hours to achieve further functionalization.

  • The molar ratios and reaction conditions are carefully controlled to optimize yield and purity, with detailed parameters such as molar ratios of reagents, solvent choices, and temperature ranges provided in the patent.

Preparation via Reductive Amination

Reductive amination is another synthetic route involving this compound derivatives.

  • A general procedure involves reacting glycine methyl ester hydrochloride with 5-bromopicolinaldehyde in methanol under nitrogen atmosphere, followed by addition of sodium triacetoxyborohydride as a reducing agent. This method yields methyl 2-(((5-bromopyridin-2-yl)methyl)amino)acetate after 16 hours of stirring at room temperature.

  • This approach is notable for its mild conditions and high selectivity, suitable for preparing amino-substituted derivatives of the compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Source
Hydrolysis of methyl ester 1,4-dioxane/water, 100 °C, 1 h 82 Purification by reversed-phase chromatography
Palladium-catalyzed coupling Pd(PPh3)4, Zn reagent, THF, <40 °C, 24 h 72.2 Followed by crystallization
Reductive amination Glycine methyl ester hydrochloride, NaBH(OAc)3, MeOH Not specified Mild conditions, selective amination
Stock solution preparation DMSO, PEG300, Tween 80, corn oil N/A For biological formulation
Microwave-assisted catalysis Glycerol, Zn(OAc)2, microwave, 110 °C, 17 min Not specified Rapid synthesis of related pyridine derivatives

Q & A

Q. Q1: What are the most reliable synthetic routes for Methyl 2-(5-bromopyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aromatic nucleophilic substitution using 5-bromo-2-pyridyl derivatives with methyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) is a common approach . Optimization involves controlling temperature (60–80°C) and solvent choice (DMF or THF). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Evidence from analogous bromopyridine derivatives suggests that excess methylating agents improve yields, but side reactions (e.g., debromination) must be mitigated by inert atmospheres .

Q. Q2: How do I characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : The pyridyl proton at position 6 appears as a doublet (δ 8.3–8.5 ppm, J ≈ 8 Hz), while the methyl ester group resonates as a singlet at δ 3.7 ppm. The acetate CH₂ group shows splitting near δ 3.9–4.1 ppm due to coupling with the pyridyl ring .
  • HRMS : Expected [M+H]⁺ for C₈H₈BrNO₂ is 243.9732. Deviations >2 ppm indicate impurities or incorrect fragmentation patterns .
  • IR : Key peaks include C=O stretch (~1735 cm⁻¹) and aromatic C-Br vibrations (~650 cm⁻¹) .

Advanced Structural and Mechanistic Analysis

Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For bromopyridine derivatives, SHELXL refinement (using SHELX-2018/3 ) is ideal. Key parameters:

  • C-Br bond length : ~1.89–1.91 Å (consistent with sp² hybridization).
  • Torsional angles : The acetate group adopts a planar conformation with the pyridyl ring (dihedral angle <10°), minimizing steric strain .
    ORTEP-3 visualization confirms spatial arrangement and validates computational models .

Q. Q4: How do I address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

Methodological Answer: Discrepancies often arise from solvent effects or improper basis sets in DFT calculations.

Solvent Correction : Use the IEF-PCM model for DMSO or CDCl₃ .

Basis Set Selection : B3LYP/6-311+G(d,p) accurately predicts chemical shifts for brominated aromatics.

Validation : Compare computed vs. experimental coupling constants (J values) for pyridyl protons. Deviations >0.5 Hz suggest conformational flexibility not captured in simulations .

Reactivity and Application in Complex Systems

Q. Q5: What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

Methodological Answer: Pd-catalyzed Suzuki-Miyaura couplings are effective for replacing bromine with aryl/heteroaryl groups.

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
  • Conditions : 1.5 eq boronic acid, K₂CO₃ in dioxane/H₂O (4:1), 80°C, 12h.
  • Challenges : Steric hindrance at the pyridyl C5 position may require elevated temperatures (100°C) or microwave assistance .

Q. Q6: How does the electron-withdrawing bromine substituent influence the reactivity of the pyridyl ring?

Methodological Answer: The C5 bromine increases electrophilicity at C4 and C6 via inductive effects, facilitating nucleophilic attacks. For example:

  • SNAr Reactions : Amines or thiols attack C6 under mild conditions (room temperature, EtOH).
  • Metalation : Li or Mg insertion at C4 occurs preferentially, enabling Grignard or Kumada couplings .

Safety and Waste Management

Q. Q7: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈0.01 mmHg at 25°C) .
  • Spills : Neutralize with activated carbon, collect in sealed containers, and dispose via licensed hazardous waste services .

Q. Q8: How should I manage bromine-containing byproducts during synthesis?

Methodological Answer:

  • Quenching : Add NaHSO₃ to reduce Br₂ to HBr.
  • Waste Segregation : Store brominated organics separately in halogenated waste containers.
  • Documentation : Maintain logs for regulatory compliance (e.g., EPA guidelines) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 2-(5-bromopyridin-2-YL)acetate
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Methyl 2-(5-bromopyridin-2-YL)acetate

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